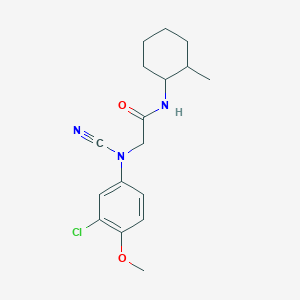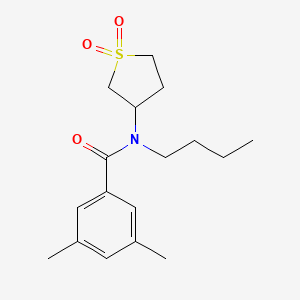![molecular formula C20H19FN4O2 B2720214 N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097916-80-6](/img/structure/B2720214.png)
N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a quinoxaline moiety, which is a type of heterocyclic compound . The presence of fluorine and the amide group (-CONH2) could indicate that this compound might have some biological activity, but without specific studies, it’s hard to predict.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring and the quinoxaline moiety would contribute to the rigidity of the molecule, while the fluorophenyl group could potentially participate in aromatic interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amide group could make it susceptible to hydrolysis under acidic or basic conditions. The fluorine atom might also be displaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could increase its polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen
Discovery and Optimization of Met Kinase Inhibitors
Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors. These compounds demonstrate complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration. This discovery led to the advancement of these compounds into phase I clinical trials due to their excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).
Chemosensor for Monitoring Zn2+ Concentrations
A novel "off–on fluorescence type" chemosensor for Zn2+ has been synthesized, showcasing remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions. This sensor could detect and quantify Zn2+ concentrations in living cells and water samples, supported by theoretical calculations. Its sensitivity and reversibility with ethylenediaminetetraacetic acid (EDTA) make it a practical system for biological and environmental monitoring (G. Park et al., 2015).
Toll-like Receptor 2-Agonistic Activity
A multiplexed, reporter gene-based, high-throughput screen identified certain dihydropyridine-quinolone carboxamides as TLR2 agonists. Preliminary structure-activity relationship studies led to analogues that induce chemokines and cytokines in a TLR2-dependent manner, representing new leads for vaccine adjuvant development (Ziwei Hu et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Fluorophenyl Compounds
The fluorophenyl group in the compound is a common motif in medicinal chemistry due to the unique properties of fluorine. Fluorine can form a strong bond with carbon, enhancing the metabolic stability of the compound. It can also influence the compound’s lipophilicity and bioavailability .
Quinoxalines
Quinoxaline derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-15-7-5-14(6-8-15)11-23-20(26)25-10-9-16(13-25)27-19-12-22-17-3-1-2-4-18(17)24-19/h1-8,12,16H,9-11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJPAWIVYZXFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2720134.png)
![2-[2-(Naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2720138.png)
![2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2720139.png)
![1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B2720140.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2720141.png)

![1-Methyl-3-[2-(1-methylimidazol-4-yl)ethyl]thiourea](/img/structure/B2720145.png)
![[5-(3-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2720146.png)


![5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2720150.png)


![2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2720154.png)
